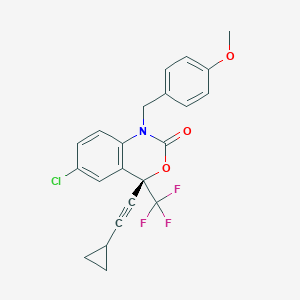

N-(4-Methoxybenzyl)efavirenz

Descripción general

Descripción

N-(4-Methoxybenzyl)efavirenz: is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of efavirenz. The molecular formula of this compound is C22H17ClF3NO3, and it has a molecular weight of 435.823 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)efavirenz involves several key steps:

Alkylation: The starting material, N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, undergoes alkylation to introduce the 4-methoxybenzyl group.

Deprotection: The protecting groups are removed to expose the functional groups necessary for the next reaction.

Cyclization: The final step involves cyclization to form the desired efavirenz derivative.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to improve yield and safety. For example, the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium in a flow reactor has been shown to significantly increase yield compared to batch processes .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Methoxybenzyl)efavirenz undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced derivatives .

Aplicaciones Científicas De Investigación

Antiviral Applications

HIV Treatment:

N-(4-Methoxybenzyl)efavirenz retains the core structure of efavirenz, which has been extensively studied for its efficacy against HIV-1. As an NNRTI, it inhibits the reverse transcriptase enzyme, crucial for viral replication. Efavirenz is often included in combination therapies, enhancing the overall efficacy of antiretroviral regimens.

Clinical Studies:

- Study Reference: Efavirenz has been shown to be effective in various clinical settings, with studies indicating that it can be combined with other antiretroviral drugs like lamivudine and zidovudine to improve treatment outcomes .

- Dosage Optimization: Research has suggested that reducing the standard dose of efavirenz from 600 mg to 400 mg daily can maintain efficacy while minimizing side effects .

Cancer Therapeutics

Recent studies have illuminated the potential use of efavirenz and its derivatives in oncology, particularly in targeting cancer stem cells (CSCs).

Case Study: Breast Cancer

- Research Findings: A study investigated the effects of efavirenz on triple-negative breast cancer (TNBC) cell lines. It was found that efavirenz treatment led to a significant reduction in CSC numbers and altered gene expression related to CSC characteristics .

- Mechanism: Efavirenz induced changes in cell morphology and upregulated several genes associated with epithelial-mesenchymal transition (EMT), suggesting its potential role in modifying tumor aggressiveness and resistance to therapy .

| Cell Line | Effect of this compound | Gene Expression Changes |

|---|---|---|

| MDA-MB-231 | Decreased tumorsphere size | Upregulation of E-cadherin |

| T47D | Reduced viability | Increase in mesenchymal markers (SLUG, Fibronectin) |

| MCF10AT | Altered CSC morphology | Changes in miR-21 and miR-182 levels |

Neuropharmacological Effects

Efavirenz has also been studied for its psychoactive properties, which may extend to its derivatives like this compound.

LSD-like Properties:

Research indicates that efavirenz exhibits LSD-like effects mediated through serotonin receptors (5-HT2A), suggesting potential applications in neuropharmacology . This opens avenues for exploring its use in treating psychiatric disorders or enhancing cognitive function.

Summary of Findings

The applications of this compound span multiple domains:

- Antiviral Efficacy: Effective as an NNRTI for HIV treatment.

- Oncology: Promising results in reducing CSC populations and altering tumor behavior.

- Neuropharmacology: Potential psychoactive effects warrant further investigation.

Mecanismo De Acción

N-(4-Methoxybenzyl)efavirenz exerts its effects by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of the HIV virus. The compound binds to the reverse transcriptase enzyme, causing a conformational change that reduces its activity. This mechanism is similar to that of efavirenz, which is a well-known non-nucleoside reverse transcriptase inhibitor .

Comparación Con Compuestos Similares

Efavirenz: The parent compound, used in the treatment of HIV-1 infection.

N-Benzylefavirenz: Another derivative with a benzyl group instead of a methoxybenzyl group.

Rilpivirine: A similar non-nucleoside reverse transcriptase inhibitor with different structural features.

Uniqueness: N-(4-Methoxybenzyl)efavirenz is unique due to the presence of the 4-methoxybenzyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

N-(4-Methoxybenzyl)efavirenz is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of HIV-1 infection. This compound has garnered interest due to its potential biological activities, particularly its antiviral properties, which are vital in the ongoing fight against HIV.

Chemical Structure and Properties

- Molecular Formula : C22H17ClF3NO3

- Molecular Weight : 435.823 g/mol

- Chemical Structure : The compound features a 4-methoxybenzyl group attached to the nitrogen atom of efavirenz, altering its pharmacological profile while retaining some of the original properties of efavirenz.

This compound functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. This inhibition occurs through binding to the enzyme and inducing conformational changes that reduce its activity, similar to the mechanism exhibited by efavirenz itself.

Biological Activity and Efficacy

Research has shown that this compound retains significant biological activity characteristic of its parent compound, efavirenz. It is particularly noted for:

- Antiviral Properties : The compound exhibits strong inhibition against HIV-1 replication, making it a candidate for further development in antiretroviral therapy.

- Cellular Effects : Studies indicate that derivatives like this compound can influence cellular pathways involved in apoptosis and inflammation, potentially affecting hepatocyte viability and metabolic responses .

Comparative Studies

A comparative analysis of this compound with other NNRTIs reveals several insights:

| Compound | IC50 (µM) | Mechanism of Action | Notable Side Effects |

|---|---|---|---|

| This compound | TBD | Inhibits reverse transcriptase | TBD |

| Efavirenz | 0.05 | Non-nucleoside reverse transcriptase inhibitor | Suicidality, hepatotoxicity |

| Dolutegravir | 0.01 | Integrase strand transfer inhibitor | Fewer side effects compared to efavirenz |

Note: TBD indicates that specific IC50 values for this compound are not yet determined in available literature.

Case Studies and Research Findings

- Hepatotoxicity Observations : In studies involving efavirenz, hepatotoxicity was a significant concern, with elevated liver enzymes observed in patients. While specific data on this compound regarding hepatotoxicity is limited, understanding these dynamics is crucial for evaluating its safety profile .

- Psychiatric Effects : A cohort study highlighted an increased incidence of suicidality among patients treated with efavirenz. This raises questions about the safety of its derivatives like this compound in vulnerable populations .

- Chemoinformatic Profiling : Recent chemoinformatic studies have explored various derivatives of efavirenz, including this compound, assessing their potential as inhibitors against other viral targets such as Zika virus RNA-dependent RNA polymerase .

Propiedades

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYROQXKHLSLOS-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169904 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174819-21-7 | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174819217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-METHOXYBENZYL)EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB295U888K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.